(113C)decanoic acid

Catalog No.
S785892
CAS No.
84600-66-8
M.F
C10H20O2
M. Wt
173.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(113C)decanoic acid

CAS Number

84600-66-8

Product Name

(113C)decanoic acid

IUPAC Name

(113C)decanoic acid

Molecular Formula

C10H20O2

Molecular Weight

173.26 g/mol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1

InChI Key

GHVNFZFCNZKVNT-DETAZLGJSA-N

SMILES

CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCC[13C](=O)O

Isotopic Labeling and Tracing:

Capric acid-1-13C is isotopically labeled, meaning one of its carbon atoms is replaced with a heavier isotope, Carbon-13. This specific labeling allows researchers to track the movement and fate of the molecule within a system. By feeding cells or organisms capric acid-1-13C and then analyzing their tissues or fluids using techniques like Mass Spectrometry , scientists can trace the metabolic pathway of the capric acid molecule and understand how it is broken down, absorbed, or utilized by the system. This information is crucial for studying various biological processes, including:

  • Lipid metabolism: Capric acid is a medium-chain fatty acid, and understanding its metabolism helps researchers investigate fat storage, energy utilization, and the potential role of medium-chain triglycerides in various health conditions .
  • Drug development: Researchers can use capric acid-1-13C to track the absorption, distribution, metabolism, and excretion (ADME) of new drugs in vivo or in cell cultures. This information helps optimize drug formulations, understand potential side effects, and ensure the safe and effective delivery of medications .

Biochemical Pathway Analysis:

The presence of the Carbon-13 isotope in capric acid-1-3C alters the molecule's behavior slightly compared to its unlabeled counterpart. By studying how cells or organisms respond to the labeled and unlabeled capric acid, researchers can gain insights into specific steps within biochemical pathways. This approach can be used to:

  • Investigate enzyme activity: Enzymes often exhibit different reaction rates or specificities towards isotopically labeled substrates. By comparing the reaction rates of labeled and unlabeled capric acid with specific enzymes, researchers can gain insights into the enzyme's mechanism of action and its role in various metabolic processes .
  • Understand metabolic regulation: By monitoring the incorporation of Carbon-13 from capric acid-1-13C into different cellular components, researchers can study how metabolic pathways are regulated in response to various stimuli, such as changes in diet, hormones, or environmental factors .

(113C)decanoic acid, also known as decanoic acid or capric acid, is a saturated fatty acid with the molecular formula C10H20O2C_{10}H_{20}O_{2}. It consists of a long hydrocarbon chain with a carboxylic acid functional group at one end. Decanoic acid is classified as a medium-chain fatty acid and is notable for its distinct properties, including a melting point of approximately 31.5 °C and a boiling point ranging from 514 to 518 °F at standard atmospheric pressure . This compound is commonly found in various natural sources, including coconut oil and palm kernel oil, where it constitutes about 10% and 4% of the oil composition, respectively. Its name derives from the Latin word "caper," meaning goat, reflecting the characteristic odor associated with the compound .

  • Wearing personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to institutional guidelines.
Typical of carboxylic acids:

  • Neutralization Reactions: It reacts with bases such as sodium hydroxide to form salts (sodium decanoate) and water:
    C10H20O2+NaOHC10H19O2Na++H2O\text{C}_{10}\text{H}_{20}\text{O}_{2}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{19}\text{O}_{2}^{-}\text{Na}^{+}+\text{H}_{2}\text{O}
  • Reactions with Active Metals: It can react exothermically with active metals (e.g., sodium) to produce hydrogen gas and metal salts .
  • Esterification: Decanoic acid can form esters when reacted with alcohols, which are important in the production of flavors and fragrances .
  • Oxidation: The oxidation of decanol (its corresponding alcohol) can yield decanoic acid under acidic conditions using oxidizing agents like chromium trioxide .

Decanoic acid exhibits various biological activities. It has been shown to act as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which may contribute to its anticonvulsant properties. This mechanism suggests potential therapeutic applications in epilepsy treatment, particularly in ketogenic diets that utilize medium-chain fatty acids . Additionally, decanoic acid influences mitochondrial function and may promote mitochondrial biogenesis through peroxisome proliferator-activated receptor gamma activation .

Decanoic acid can be synthesized through several methods:

  • Oxidation of Decanol: The primary alcohol decanol can be oxidized using chromium trioxide or other oxidizing agents to produce decanoic acid .
  • Hydrolysis of Triglycerides: Decanoic acid can also be obtained by hydrolyzing triglycerides containing medium-chain fatty acids, such as those found in coconut or palm kernel oils.
  • Fermentation Processes: Certain microorganisms can produce decanoic acid through fermentation processes involving carbohydrates .

Decanoic acid has diverse applications across various industries:

  • Food Industry: It is used as a flavoring agent and food additive due to its characteristic taste and aroma.
  • Pharmaceuticals: Salts and esters of decanoic acid are utilized in drug formulations to enhance lipophilicity and prolong the release of active pharmaceutical ingredients .
  • Cosmetics and Personal Care: It serves as an emollient and thickening agent in creams and lotions.
  • Industrial Uses: Decanoic acid is employed in the production of lubricants, surfactants, and biodegradable plastics .

Research indicates that decanoic acid interacts with various biological systems. Its role as an AMPA receptor antagonist suggests potential interactions with neurotransmission pathways, which may enhance its anticonvulsant effects when combined with other treatments like ketogenic diets. Studies have also explored its metabolic pathways, indicating that it undergoes rapid degradation in the liver after oral ingestion, impacting its systemic availability and efficacy .

Decanoic acid shares structural similarities with other medium-chain fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaCarbon Chain LengthUnique Features
Caproic AcidC6H12O26Shorter chain; pungent odor similar to goats
Caprylic AcidC8H16O28Known for antimicrobial properties
Lauric AcidC12H24O212Commonly found in coconut oil; higher melting point

Decanoic acid is unique among these compounds for its specific role in neurological health due to its interaction with AMPA receptors and potential applications in epilepsy management. Its moderate chain length also differentiates it from both shorter (caproic and caprylic acids) and longer-chain fatty acids (lauric acid), influencing its physical properties and biological effects .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Capric acid-1-13C

Dates

Modify: 2024-04-15

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